1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyridine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or triazole ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted pyridine or triazole compounds.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-4-yl)pyridin-4-amine
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct electronic and steric properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2 |
InChI Key |
HSUBKONCXHWNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=N2)N |
Origin of Product |
United States |
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